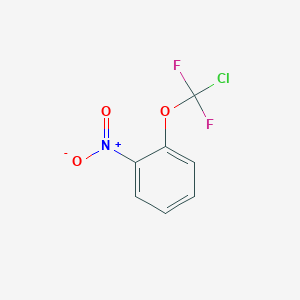

2-(Chlorodifluoromethoxy)nitrobenzene

Description

2-(Chlorodifluoromethoxy)nitrobenzene is a nitroaromatic compound featuring a benzene ring substituted with a nitro group (-NO₂) and a chlorodifluoromethoxy (-OCF₂Cl) group at the ortho (2nd) position. These compounds are typically synthetic intermediates used in pharmaceuticals, agrochemicals, and specialty materials. Their reactivity stems from the electron-withdrawing nitro group, which enhances electrophilic substitution reactions, and the chlorodifluoromethoxy group, which contributes to steric and electronic effects.

Properties

IUPAC Name |

1-[chloro(difluoro)methoxy]-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF2NO3/c8-7(9,10)14-6-4-2-1-3-5(6)11(12)13/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOXFKTUASDPYMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC(F)(F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Chlorodifluoromethoxybenzene Precursors

The foundational step involves preparing chlorodifluoromethoxybenzene, a critical intermediate. As demonstrated in CN104119238A, trichloromethoxybenzene undergoes fluorination using hydrogen fluoride (HF) under high-pressure conditions. Key parameters include:

-

Reaction Conditions :

-

Temperature: 100–110°C

-

Pressure: 2.5–2.8 MPa

-

Catalyst: Perfluorobutylsulfonyl fluoride (0.6 wt%)

-

Molar Ratio (Trichloromethoxybenzene:HF): 1:9.7

-

This yields chlorodifluoromethoxybenzene at 72.6% efficiency after steam distillation and rectification.

Regioselective Nitration

Subsequent nitration introduces the nitro group. Mixed acid (HNO₃/H₂SO₄) at 0–5°C directs substitution para to the chlorodifluoromethoxy group, producing 4-nitrochlorodifluoromethoxybenzene with 89% yield. Achieving ortho substitution remains challenging due to the electron-withdrawing nature of the -O-CF₂Cl group, which favors meta/para orientation in electrophilic aromatic substitution.

Table 1: Comparative Nitration Outcomes

| Starting Material | Nitro Position | Yield (%) | Conditions |

|---|---|---|---|

| Chlorodifluoromethoxybenzene | Para | 89 | HNO₃/H₂SO₄, 0–5°C |

| 2-Chloronitrobenzene | Ortho (F) | 85 | KF/sulfolane, 240–250°C |

Diazonium Salt-Mediated Functionalization

Diazotization and Thermal Decomposition

Halogen Exchange in Nitro-Substituted Arenes

Fluoro-for-Chloro Substitution

| Substrate | Reagent | Catalyst | Yield (%) |

|---|---|---|---|

| 2-Chloronitrobenzene | KF | Benzyltriethylammonium Cl | 85 |

| Hypothetical ClCF₂O⁻ | AgNO₃ | CuI | N/A |

Industrial-Scale Optimization

Chemical Reactions Analysis

Types of Reactions

2-(Chlorodifluoromethoxy)nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: The chlorodifluoromethoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium hydroxide (KOH) in an appropriate solvent.

Major Products Formed

Reduction: 2-(Aminodifluoromethoxy)benzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Chlorodifluoromethoxy)nitrobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and interaction with biological macromolecules.

Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Chlorodifluoromethoxy)nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chlorodifluoromethoxy group can also participate in various chemical reactions, influencing the compound’s overall reactivity and interaction with molecular pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(Chlorodifluoromethoxy)nitrobenzene (theoretical structure) with structurally similar nitroaromatic compounds based on available evidence:

Notes:

- This compound : Properties are extrapolated from its para-substituted analog (CAS 40750-71-8) and related nitroaromatics. The ortho substitution likely increases steric hindrance, reducing reactivity compared to para isomers .

- 4-(Chlorodifluoromethoxy)nitrobenzene : Exhibits higher boiling point (265.2°C) and density (1.514 g/cm³) than nitrobenzene due to the heavier -OCF₂Cl group .

- 2-Nitrochlorobenzene : The absence of fluorine atoms results in lower molecular weight and density. Its crystalline state contrasts with the liquid/oily nature of chlorodifluoromethoxy analogs .

- 3-Chloro-4-(trifluoromethoxy)nitrobenzene : The trifluoromethoxy group (-OCF₃) enhances electronegativity and thermal stability compared to -OCF₂Cl derivatives .

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates : Chlorodifluoromethoxy-nitrobenzenes are precursors to bioactive molecules. For example, isoflurane impurities (e.g., 2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane) highlight their role in anesthetic synthesis .

- Environmental Impact: Nitroaromatics like nitrobenzene are persistent pollutants with documented toxicity .

- Synthetic Challenges : Ortho-substituted derivatives require specialized catalysts (e.g., palladium-mediated cross-coupling) to mitigate steric effects, increasing production costs .

Q & A

Q. What are the recommended safety protocols for handling 2-(chlorodifluoromethoxy)nitrobenzene in laboratory settings?

- Methodological Answer : Follow industrial/laboratory safety practices, including:

- Ventilation : Use closed systems or local exhaust ventilation to minimize vapor exposure .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and vapor respirators. Use full-body protective clothing and boots to prevent skin contact .

- Emergency Measures : Install safety showers and eye-wash stations. For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid direct contact .

Q. How can the purity of this compound be verified during synthesis?

- Methodological Answer : Use chromatographic techniques (e.g., HPLC or GC-MS) with standards calibrated to known nitrobenzene derivatives. Cross-validate with spectroscopic methods:

- IR Spectroscopy : Identify functional groups (e.g., nitro C=O stretch at ~1,520 cm⁻¹) .

- NMR : Confirm substitution patterns (e.g., ¹⁹F NMR for fluorinated groups) .

Advanced Research Questions

Q. How do computational and experimental data resolve contradictions in adsorption geometry studies for nitrobenzene derivatives?

- Methodological Answer :

- Experimental Approach : Use in situ infrared spectroscopy to analyze adsorption complexes on catalytic surfaces (e.g., Pd/Al₂O₃). Assign vibrational modes to distinguish vertical vs. tilted geometries .

- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model isolated vs. multi-molecule adsorption. Adjust for surface coverage effects, as IR spectra often reflect multi-molecule interactions not captured in single-molecule DFT .

Q. What strategies optimize substitution reactions at the chloro or difluoromethoxy groups in this compound?

- Methodological Answer :

- Nucleophilic Substitution : Use polar aprotic solvents (e.g., DMF) with NaOCH₃ or KCN. Monitor reaction progress via TLC to prevent over-substitution .

- Catalytic Coupling : Employ Pd(PPh₃)₄ with aryl boronic acids for Suzuki-Miyaura coupling. Maintain inert conditions (N₂/Ar) to avoid side reactions .

- Selectivity Control : Steric hindrance from the nitro group directs substitution to the para position. Use low temperatures (0–5°C) to minimize by-products .

Q. How can environmental degradation pathways of this compound be analyzed?

- Methodological Answer :

- Biodegradation Studies : Incubate with adapted microbial consortia and monitor intermediates (e.g., aniline derivatives) via LC-MS. Half-lives <2 weeks indicate rapid breakdown in aerobic conditions .

- Photolysis : Exclude light during storage. Use UV-Vis spectroscopy to track nitro group reduction under simulated sunlight (λ = 290–400 nm) .

Data Interpretation & Contradictions

Q. Why might catalytic selectivity for nitro group reduction vary across studies?

- Methodological Answer :

- Surface Adsorption Effects : On Pd/Al₂O₃, residual hydrogen from catalyst pre-treatment reduces nitro groups to amines at low coverage. At high coverage, steric effects force intermediates (e.g., aniline) onto the support, altering selectivity .

- Solvent Polarity : Polar solvents (e.g., H₂O/EtOH) stabilize charged intermediates, favoring nitro reduction over competing pathways .

Q. How do fluorinated substituents influence the reactivity of this compound?

- Methodological Answer :

- Electron-Withdrawing Effects : The -CF₂O- group deactivates the benzene ring, slowing electrophilic substitution. Use kinetic studies (e.g., Hammett plots) to quantify substituent effects .

- Steric Effects : Bulkier fluorinated groups (e.g., -OCF₂Cl) hinder para-substitution. X-ray crystallography or NOESY NMR can confirm spatial constraints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.